![molecular formula C10H12ClN B1589604 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine CAS No. 313673-94-8](/img/structure/B1589604.png)

7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine

Übersicht

Beschreibung

7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine is a chemical compound with the molecular weight of 182.65 . It is stored in a dark place, sealed in dry, at room temperature .

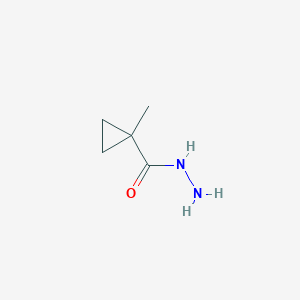

Synthesis Analysis

The synthesis of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine involves several steps . The process starts with an acylation reaction between 4-chloroaniline and succinic anhydride to obtain 4-(4-chloroaniline)-4-oxobutyric acid. This is followed by an intramolecular Friedel-Craft reaction to obtain 7-chloro-3,4-tetrahydrobenzo[b]azepine-2,5-one. The compound is then reacted with ethylene glycol to obtain 7-chloro-3,4-tetrahydrobenzo[b]azepine-2-one-5-glycol ketal. Finally, the ketal is reduced and de-ketalation is carried out under an acidic condition to obtain 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one .Molecular Structure Analysis

The molecular structure of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine is represented by the formula C9H11ClN2 . The InChI code for this compound is 1S/C9H11ClN2/c10-8-1-2-9-7(5-8)6-11-3-4-12-9/h1-2,5,11-12H,3-4,6H2 .Chemical Reactions Analysis

7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine is a reactant in the synthesis of adamantane derivatives as cannabinoid receptor 2 agonists .Physical And Chemical Properties Analysis

7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine is a solid substance . The melting point of a related compound, 7-chloro-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride, is 129-130°C .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Regioselective Synthesis : Sulfochlorination of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine leads to regioselective formation of 7-chlorosulfonyl derivatives, enabling the creation of a variety of substituted compounds with therapeutic potential (Dorogov et al., 2006).

- Improved Synthesis Processes : Improved synthesis methods have been developed for 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine, offering simpler operations and scalability (Li Deng-ke, 2009).

- X-ray Diffraction Data : Studies involving X-ray diffraction have provided detailed crystallographic information, aiding in the understanding of molecular and structural properties (Macías et al., 2011).

Therapeutic Potential and Applications

- Nitric Oxide Synthase Inhibitors : Some derivatives of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine have been identified as potent and selective inhibitors of human neuronal nitric oxide synthase, with potential therapeutic applications in neuropathic pain (Annedi et al., 2012).

Structural Analysis and Derivatives

- Isomorphism and Isostructural Analysis : Structural analysis has shown that certain analogues are isomorphous but not strictly isostructural, highlighting the importance of subtle molecular differences in crystal structures (Acosta et al., 2009).

- Synthesis of Novel Derivatives : Research has been conducted on synthesizing novel benzotriazoloazepine derivatives from 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine, contributing to the development of new compounds with potential pharmacological applications (Zhang et al., 2013).

Medicinal Chemistry and Drug Design

- Dopaminergic Activity : Studies on substituted derivatives have explored their dopaminergic activity, relevant for the development of drugs targeting dopamine receptors (Pfeiffer et al., 1982).

Safety And Hazards

The safety information for 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine indicates that it has some hazards associated with it. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

Zukünftige Richtungen

The future directions for 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine could involve its use in the treatment of 5-HT2c associated disorders including obesity, obsessive/compulsive disorder, anxiety, and depression . This is based on the activity of related compounds as selective 5-HT2c agonists .

Eigenschaften

IUPAC Name |

7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN/c11-9-4-5-10-8(7-9)3-1-2-6-12-10/h4-5,7,12H,1-3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMZMCEKXCHBLKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC2=C(C1)C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90441009 | |

| Record name | 7-Chloro-2,3,4,5-tetrahydro-1H-1-benzazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90441009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine | |

CAS RN |

313673-94-8 | |

| Record name | 7-Chloro-2,3,4,5-tetrahydro-1H-1-benzazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90441009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

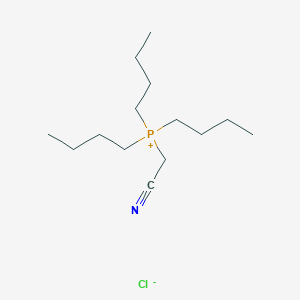

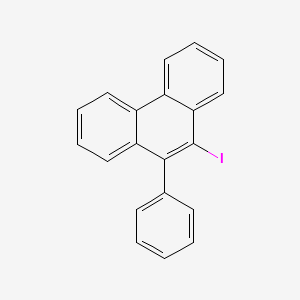

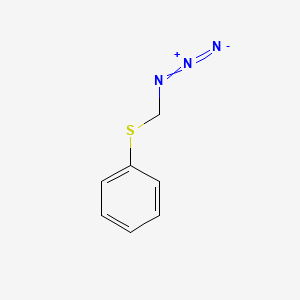

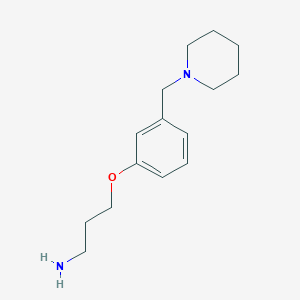

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1589527.png)

![(5aR,10bS)-(+)-5a,10b-Dihydro-2-(pentafluorophenyl)-4H,6H-indeno[2,1-b][1,2,4]trizolo[4,3-d][1,4]oxazinium tetrafluoroborate](/img/structure/B1589530.png)